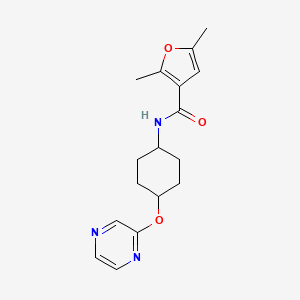

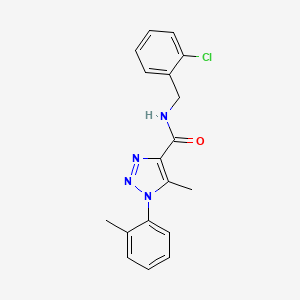

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

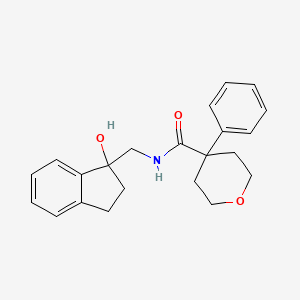

“N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C20H12ClNO3 . It has an average mass of 349.767 Da and a monoisotopic mass of 349.050568 Da . This product is not intended for human or veterinary use and is for research use only.

Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C20H12ClNO3 . It has a molecular weight of 349.77.Scientific Research Applications

Structural and Spectroscopic Analysis

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide and its derivatives have been analyzed for their structural configurations using X-ray diffraction and spectroscopic techniques such as NMR and UV-visible spectroscopy. These studies reveal details about their planarity, the effects of substituents, and their potential reactivity for medicinal applications based on their dipole moment measurements. For instance, the introduction of -[CH2]n- groups between the NH group and the phenyl ring alters the planarity of these compounds, which may influence their interaction with surrounding molecules and reactivity in medicinal contexts (Galal et al., 2018).

Catalytic Applications

Research into the catalytic properties of related N-methoxybenzamide compounds demonstrates their utility in organic synthesis. For example, Rh(III)-catalyzed oxidative olefination by directed C-H bond activation showcases the role of the N-O bond as an internal oxidant in a selective and high-yielding process. Changing the substituent on the directing/oxidizing group leads to the formation of valuable tetrahydroisoquinolinone products, highlighting the versatility of these compounds in synthetic chemistry (Rakshit et al., 2011).

Antimicrobial Properties

Derivatives of this compound have been explored for their antimicrobial potential. For example, novel 4-thiazolidinone derivatives have shown considerable anticonvulsant activity and are investigated for their interaction with benzodiazepine receptors, indicating their potential use in developing treatments for conditions related to these receptors (Faizi et al., 2017).

Pharmaceutical and Biophysical Properties

Studies on related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride, focus on their pharmaceutical properties like antiemetic activity. Investigations into their biophysical properties, such as molar refraction and polarizability, provide insights into their behavior in biological systems and potential pharmaceutical applications (Sawale et al., 2016).

Interaction with Biological Targets

Research has also delved into how modifications to the amide bond and alkyl chain in related compounds affect their affinity for specific biological targets, such as dopamine receptors. This understanding aids in the development of drugs with selective action, improving therapeutic outcomes (Perrone et al., 2000).

properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c1-26-17-8-3-2-5-14(17)21(25)23-12-9-10-13-18(11-12)27-20-15(19(13)24)6-4-7-16(20)22/h2-11H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOXBNGUBDEDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)

amine hydrochloride](/img/structure/B2744179.png)

![3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid](/img/structure/B2744188.png)